molecular formula C12H21NO4 B3002229 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid CAS No. 1555873-76-1

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B3002229
CAS No.: 1555873-76-1
M. Wt: 243.303
InChI Key: RELMMCLJMQTQFA-UHFFFAOYSA-N
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Description

2-{[(Tert-Butoxy)Carbonyl]Amino}-1-Methylcyclopentane-1-Carboxylic Acid is a cyclopentane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a methyl substituent at the 1-position. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis due to its stereochemical stability and compatibility with peptide coupling reactions. Its synthesis involves modifications of 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, as described in Reference Examples 87 and 88 of the European Patent EP 4 374 877 A2 . The Boc group serves as a protective moiety for the amino functionality, enabling selective deprotection during multi-step synthetic routes.

Properties

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELMMCLJMQTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid typically involves the protection of an amine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Deprotection involves the cleavage of the Boc group, usually facilitated by acids, resulting in the formation of a free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1-Hydroxycyclopentane Carboxylic Acid

Unlike the Boc-protected derivative, the hydroxyl group enhances hydrophilicity, which may improve solubility in aqueous systems but reduce stability under acidic conditions.

(1S,3R)-3-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid

Its synthesis involves hydrogenation of a cyclopentene precursor, differing from the methyl-substituted derivative’s route .

(2R)- and (2S)-2-{[(tert-Butoxy)Carbonyl]Amino} Derivatives

These enantiomers (CAS: 3512-17-2 and related) exhibit identical functional groups but differ in stereochemistry at the 2-position. The (R)- and (S)-configurations influence chiral recognition in drug-receptor interactions, making them critical for asymmetric synthesis . For instance, the (S)-enantiomer may show higher affinity for specific biological targets compared to the methylcyclopentane analog.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Solubility Profile Applications
2-{[(Boc)Amino]-1-Methylcyclopentane-1-COOH Methyl (1), Boc-Amino (2) Boc-protected amine, carboxylic acid Moderate (organic solvents) Pharmaceutical intermediates
2-Amino-1-Hydroxycyclopentane Carboxylic Acid Hydroxyl (1), Amino (2) Free amine, hydroxyl, carboxylic acid High (aqueous) Bioactive analog of serine/threonine
(1S,3R)-3-[(Boc)Amino]-1-Isopropylcyclopentane-COOH Isopropyl (1), Boc-Amino (3) Boc-protected amine, carboxylic acid Low (steric hindrance) Chiral scaffolds in drug design
(2R)-2-[(Boc)Amino] Derivatives Variable (e.g., hydroxypyridine) Boc-protected amine, heterocycles Depends on substituents Targeted asymmetric synthesis

Research Findings and Implications

  • Steric Effects : The 1-methyl group in the title compound provides intermediate steric bulk compared to the isopropyl analog, balancing solubility and reactivity in coupling reactions .
  • Boc Protection: The Boc group’s stability under basic conditions contrasts with the hydrolytic lability of free amino/hydroxyl groups in 2-amino-1-hydroxycyclopentane carboxylic acid, making the former preferable for stepwise syntheses .
  • Stereochemical Impact : Enantiomeric variants (e.g., (2R)- vs. (2S)-) demonstrate divergent pharmacological profiles, underscoring the need for precise stereocontrol in medicinal chemistry .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, with the CAS number 1555873-76-1, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentane structure with a tert-butoxycarbonyl group and an amino acid moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • LogP : 2.16 (indicating moderate lipophilicity)
  • Polar Surface Area : 76 Ų
PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.3 g/mol
LogP2.16
Polar Surface Area76 Ų

The biological activity of this compound is primarily attributed to its structural components that mimic natural amino acids, potentially allowing it to interact with various biological receptors and enzymes.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other amino acid derivatives. For instance, compounds with similar structures have shown inhibition of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Cell Viability and Neuroprotection : In vitro studies have indicated that compounds structurally related to this compound can enhance cell viability in neuronal cultures exposed to toxic agents like amyloid beta (Aβ) peptides. This suggests a potential neuroprotective role .

Case Studies

Several case studies provide insight into the biological activities associated with this compound:

  • Neuroprotective Effects : A study investigated the effects of similar compounds on astrocytes exposed to Aβ1-42. Results indicated that these compounds could significantly improve cell viability and reduce oxidative stress markers, such as malondialdehyde (MDA), suggesting a protective effect against neurotoxicity .
  • Antioxidant Activity : In models of oxidative stress induced by scopolamine, related compounds demonstrated a reduction in oxidative stress markers and improved antioxidant capacity, indicating their potential as therapeutic agents in conditions like Alzheimer's disease .

Research Findings

Recent research has focused on synthesizing derivatives of amino acids to explore their pharmacological potential. The synthesis of this compound was achieved through established methods involving the Petasis reaction, which allows for the efficient formation of amino acids from boronic acids and carbonyl derivatives .

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